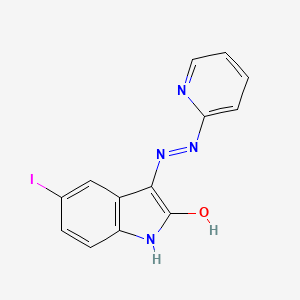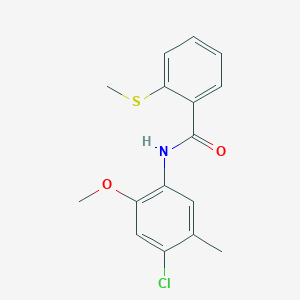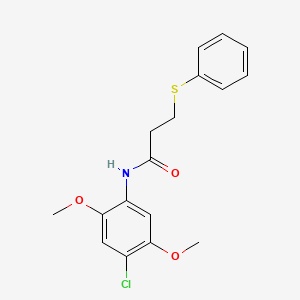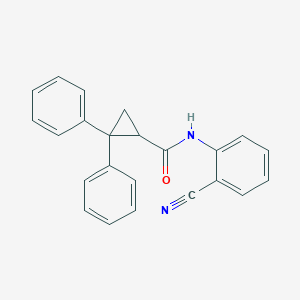
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone), also known as PBIT, is a chemical compound that has been studied for its potential applications in scientific research. PBIT is a derivative of indole-2,3-dione, which is a naturally occurring compound found in various plants and microorganisms. PBIT has been synthesized using various methods and has been found to have several interesting properties that make it useful for scientific research.
作用機序
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) inhibits PARP by binding to its catalytic domain and preventing it from adding poly(ADP-ribose) chains to target proteins. This leads to the accumulation of DNA damage and eventually cell death. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been found to inhibit other enzymes, such as topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been found to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth in animal models, and the modulation of immune responses. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been found to have anti-inflammatory properties, which make it useful for studying the role of inflammation in various diseases.
実験室実験の利点と制限
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has some limitations, including its limited solubility in aqueous solutions and its instability under certain conditions.
将来の方向性
There are several future directions for research on 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone), including the development of novel derivatives with improved properties, the investigation of its potential applications in various diseases, and the study of its mechanisms of action in more detail. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) could also be used as a tool for studying the role of PARP in various biological processes, such as DNA damage response and cell death. Finally, 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) could be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects.
合成法
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) can be synthesized using various methods, including the reaction of 5-iodo-1H-indole-2,3-dione with 2-pyridinecarboxaldehyde hydrazone in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone).
科学的研究の応用
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This property makes 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) useful for studying the role of PARP in various biological processes, including DNA damage response and cell death.
特性
IUPAC Name |
5-iodo-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN4O/c14-8-4-5-10-9(7-8)12(13(19)16-10)18-17-11-3-1-2-6-15-11/h1-7,16,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPVSRCWYRTKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=C(NC3=C2C=C(C=C3)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5012957.png)
![2-[2-(3-ethyl-4-methyl-5-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B5012968.png)

![10-acetyl-11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5012977.png)

![2-[acetyl(ethyl)amino]-5-methylbenzoic acid](/img/structure/B5013011.png)
![2-(1H-indol-3-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5013013.png)
![N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5013020.png)
![1-(4-fluorophenyl)-4-[2-(2-fluorophenyl)-1-methylethyl]piperazine](/img/structure/B5013025.png)
![3-[6-amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 4-morpholinecarboxylate](/img/structure/B5013031.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)butanamide](/img/structure/B5013043.png)


![N-[4-(aminocarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5013062.png)